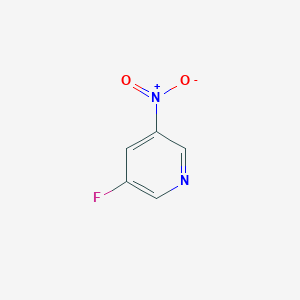

3-Fluoro-5-nitropyridine

Descripción general

Descripción

3-Fluoro-5-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 142.09 .

Synthesis Analysis

The synthesis of 2- and 3-fluoropyridines from the amines has been achieved by diazotation in 60% hydrofluoric acid, decomposition of the fluoborates (Schiemann reaction), and decomposition of the fluosilicates . Specifically, 2-fluoro-5-nitropyridine has been synthesized from 2-amino-5-nitropyridine in 20-30% yield .Molecular Structure Analysis

The molecular formula of this compound is C5H3FN2O2 . The InChI code is 1S/C5H3FN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H .Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully specified in the available resources .Aplicaciones Científicas De Investigación

Synthesis of Fluoropyridines

3-Fluoro-5-nitropyridine has been utilized in the synthesis of various fluoropyridines. A method for the synthesis of these compounds via fluorodenitration reaction is reported, mediated by tetrabutylammonium fluoride under mild conditions. This process is applicable to 2- or 4-nitro-substituted pyridines, demonstrating the versatility of this compound in creating different pyridine derivatives (Kuduk, Dipardo, & Bock, 2005).

Substitution Reactions

The compound is also effective in substitution reactions. An efficient method for the substitution of 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines is described. This process is characterized by its regioselectivity and moderate temperature requirements, showcasing the compound's utility in chemical synthesis (Culshaw et al., 2012).

Pyridine Nucleosides Synthesis

In the synthesis of pyridine nucleosides, which are related to 5-fluorouracil, this compound plays a crucial role. Its derivatives have been used to create various nucleosides, expanding the possibilities in pharmaceutical chemistry (Nesnow & Heidelberger, 1973).

Fluoro-Carbonylation Reactions

This compound derivatives are utilized in fluoro-carbonylation reactions. This process is important for preparing acyl fluorides, with the compound serving as an alternative to toxic gaseous formyl fluoride, demonstrating its significance in synthetic chemistry for producing a variety of acyl fluorides efficiently and safely (Liang, Zhao, & Shibata, 2020).

Protein Analysis

This compound has also been applied in biochemistry for the analysis of proteins. A procedure using this compound for the determination of N-terminal groups in peptides and proteins showcases its utility in biochemistry and molecular biology (Signor et al., 1969).

Radiofluorination in Medical Imaging

It has been employed in the field of medical imaging, specifically in the production of meta fluorinated pyridines for Positron Emission Tomography. This application demonstrates its relevance in creating radiopharmaceuticals for advanced imaging techniques (Brugarolas et al., 2016).

Mecanismo De Acción

Target of Action

Fluoropyridines, in general, have been known to interact with various biological targets due to their interesting and unusual physical, chemical, and biological properties .

Mode of Action

It’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Biochemical Pathways

Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of a fluorine atom in pharmaceuticals is known to influence these properties, often enhancing the bioavailability of the compound .

Result of Action

The compound’s high reactivity suggests that it could induce significant changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 3-Fluoro-5-nitropyridine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of basic conditions . Furthermore, the compound needs to be stored in an inert atmosphere at room temperature to maintain its stability .

Safety and Hazards

3-Fluoro-5-nitropyridine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Análisis Bioquímico

Biochemical Properties

3-Fluoro-5-nitropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of well-defined derivatives from alcohols, anilines, and amino acids . The compound’s high reactivity, attributed to the presence of both fluorine and nitro groups, makes it a valuable reagent in biochemical studies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form derivatives with amino acids like glycine and phenylalanine suggests its potential impact on protein synthesis and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with sodium methoxide to form 2-methoxy-5-nitropyridine is an example of its reactivity and potential to modify biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it can form stable derivatives with various biomolecules, although some precautions are necessary due to its high reactivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate beneficial biochemical reactions, while higher doses could lead to toxic or adverse effects. The threshold effects and potential toxicity at high doses are important considerations in its application .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of amino acid derivatives indicates its influence on metabolic flux and metabolite levels. The compound’s interaction with enzymes like sodium methoxide highlights its potential to modify metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can significantly impact its biochemical effects and interactions with other biomolecules .

Propiedades

IUPAC Name |

3-fluoro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPCMDALPLHBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677245 | |

| Record name | 3-Fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060804-39-8 | |

| Record name | 3-Fluoro-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060804-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

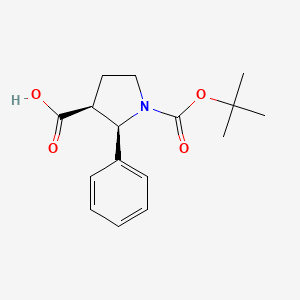

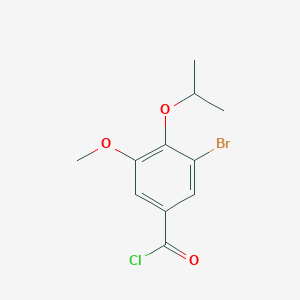

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

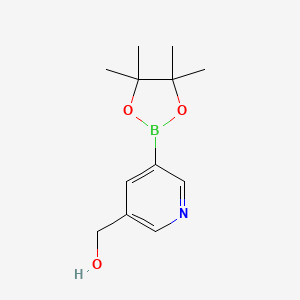

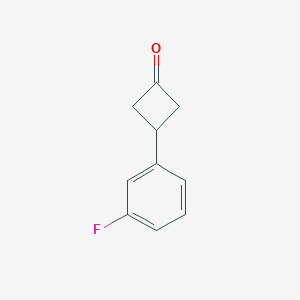

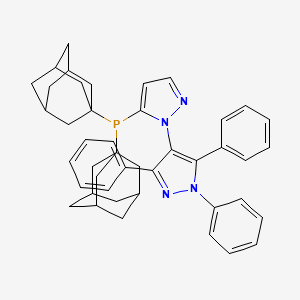

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1439936.png)

![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1439937.png)

![4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1439946.png)